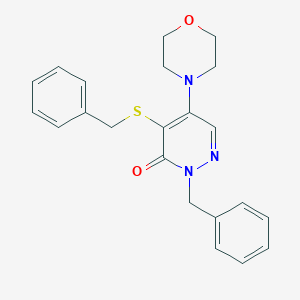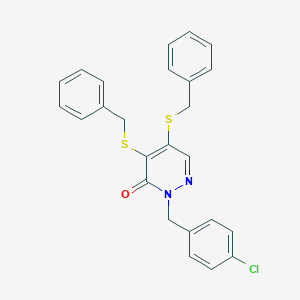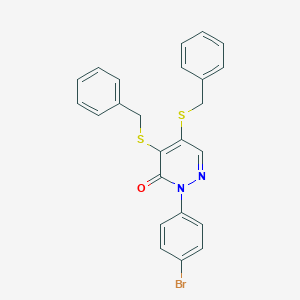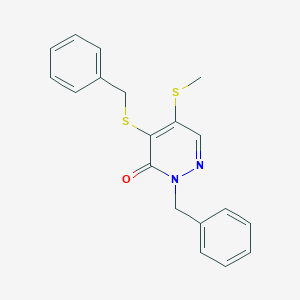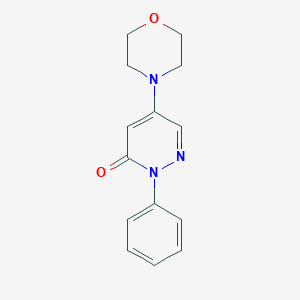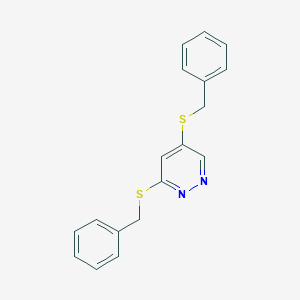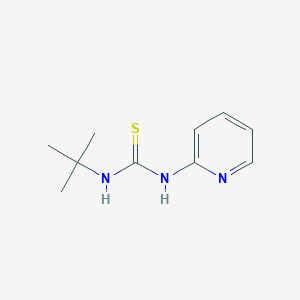
N-(tert-butyl)-N'-(2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-N'-(2-pyridinyl)thiourea, commonly known as TPTU, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a white crystalline powder that is soluble in organic solvents and is primarily used as a reagent in various chemical reactions. TPTU is a thiourea derivative that has been extensively studied for its biological and pharmacological properties.
科学研究应用
TPTU has been widely used in scientific research due to its diverse applications. It has been extensively studied for its biological and pharmacological properties. TPTU is a potent inhibitor of thyroid peroxidase, an enzyme that plays a crucial role in thyroid hormone synthesis. It has also been studied for its anti-inflammatory, antitumor, and antiviral properties. TPTU has been shown to inhibit the replication of various viruses, including the influenza virus and the human immunodeficiency virus (HIV). Additionally, TPTU has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds.
作用机制
TPTU inhibits thyroid peroxidase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the oxidation of iodide to iodine, a crucial step in thyroid hormone synthesis. TPTU has also been shown to inhibit the replication of viruses by blocking viral entry into host cells.
Biochemical and physiological effects:
TPTU has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of thyroid hormones, including thyroxine (T4) and triiodothyronine (T3), by inhibiting thyroid peroxidase. TPTU has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, TPTU has been shown to have antitumor effects by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
TPTU has several advantages as a reagent in lab experiments. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU is also cost-effective and easy to synthesize, making it a popular reagent in chemical reactions. However, TPTU has some limitations as well. It is highly toxic and can cause severe side effects, including liver damage and agranulocytosis. Additionally, TPTU has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on TPTU. One area of research is the development of TPTU derivatives with increased potency and reduced toxicity. Another area of research is the study of TPTU's antiviral properties, particularly its potential use in the treatment of viral infections such as influenza and HIV. Additionally, TPTU's anti-inflammatory and antitumor properties warrant further investigation. Finally, TPTU's use as a reagent in chemical reactions may lead to the discovery of new compounds with potential biological and pharmacological properties.
Conclusion:
TPTU is a versatile chemical compound that has gained significant attention in scientific research due to its diverse applications. It is a potent inhibitor of thyroid peroxidase and has been extensively studied for its biological and pharmacological properties. TPTU has also been shown to have anti-inflammatory, antitumor, and antiviral properties. While TPTU has several advantages as a reagent in lab experiments, it also has some limitations, including its toxicity and short half-life. Nevertheless, TPTU's potential for future research is vast, and further investigation may lead to the discovery of new compounds with potential biological and pharmacological properties.
合成方法
TPTU can be synthesized by reacting tert-butyl isocyanide with 2-pyridyl isothiocyanate. The reaction takes place at room temperature and yields TPTU as a white crystalline powder. The synthesis process is simple and cost-effective, making TPTU a popular reagent in chemical reactions.
属性
分子式 |
C10H15N3S |
|---|---|
分子量 |
209.31 g/mol |
IUPAC 名称 |
1-tert-butyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H2,11,12,13,14) |
InChI 键 |
RKTBIWVPWYSMTK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
规范 SMILES |
CC(C)(C)NC(=S)NC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazine-4-thione](/img/structure/B286311.png)
![4-(benzylsulfanyl)-5-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286313.png)
![5-(benzylsulfanyl)-4-[(4-chlorobenzyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B286314.png)
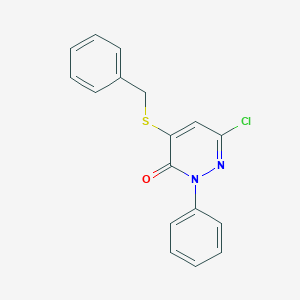
![4-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxy-2-phenyl-3(2H)-pyridazinone](/img/structure/B286318.png)
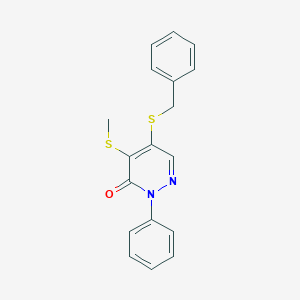
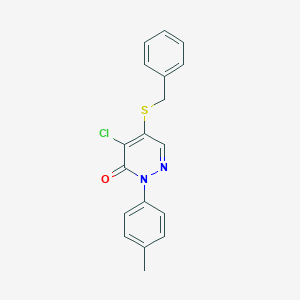
![4,5-bis[(4-chlorobenzyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B286321.png)
